5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Overview
Description
5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step usually involves the formation of the oxadiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share a similar pyrrolidine structure and have been studied for their anticonvulsant and analgesic properties.
4F-3-methyl-α-PVP: A structural analog that has been investigated for its psychoactive effects.
Uniqueness
What sets 5-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-4-2-1-3-13(14)12-5-8-23(10-12)11-16-21-17(22-24-16)15-9-19-6-7-20-15/h1-4,6-7,9,12H,5,8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADKYUKGJPPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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